molecular formula C17H18N2O2S B2763413 N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]furan-3-carboxamide CAS No. 2034310-47-7

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]furan-3-carboxamide

Cat. No.: B2763413
CAS No.: 2034310-47-7
M. Wt: 314.4
InChI Key: OUGVVVYCIXGFKL-UHFFFAOYSA-N
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Description

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]furan-3-carboxamide is a complex organic compound that features a benzo[b]thiophene moiety, a dimethylaminoethyl group, and a furan-3-carboxamide structure. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]furan-3-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the benzo[b]thiophene core: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Attachment of the dimethylaminoethyl group: This step might involve alkylation reactions using dimethylamine and appropriate alkyl halides.

    Formation of the furan-3-carboxamide: This can be synthesized through amide bond formation reactions, often using carboxylic acid derivatives and amine precursors.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzo[b]thiophene moiety.

    Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine.

    Substitution: The dimethylaminoethyl group may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Reagents like alkyl halides or sulfonates can facilitate substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]furan-3-carboxamide may have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigation of its pharmacological properties and potential therapeutic uses.

    Industry: Possible applications in materials science or as a precursor in the synthesis of industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)benzamide
  • N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)thiophene-3-carboxamide

Uniqueness

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]furan-3-carboxamide may exhibit unique properties due to the presence of the furan ring, which can influence its electronic distribution and reactivity compared to similar compounds with different heterocyclic rings.

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-19(2)15(9-18-17(20)12-7-8-21-10-12)14-11-22-16-6-4-3-5-13(14)16/h3-8,10-11,15H,9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUGVVVYCIXGFKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1=COC=C1)C2=CSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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